molecular formula C20H19N5O2 B2898017 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 300703-56-4

8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2898017
CAS No.: 300703-56-4
M. Wt: 361.405
InChI Key: BAQYLSHBMZLMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a dibenzylamino group attached to the purine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methylxanthine, followed by the introduction of the dibenzylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

    Substitution: Carried out in polar aprotic solvents with catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exerting anti-cancer effects. The pathways involved often include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory therapies.

    Adenine: A fundamental component of nucleotides in DNA and RNA.

Uniqueness

What sets 8-(dibenzylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique dibenzylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

8-(dibenzylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-24-17-16(18(26)23-20(24)27)21-19(22-17)25(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQYLSHBMZLMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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